Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Selectivity

Researchers needing orthogonal protecting groups for complex SPPS face limited compatibility between standard Boc/Fmoc groups. Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine overcomes this with an Alloc group that is stable to 20% piperidine and TFA, yet cleanly removable under neutral Pd(0) conditions. • Enables on-resin chemoselective deprotection without disturbing Fmoc/tBu groups • Permits late-stage pyridyl side-chain functionalization for conjugation or stapling • Racemic (DL) form supports library-based hit identification Supplied at ≥95% purity; ready for immediate global dispatch.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 1008607-08-6
Cat. No. B1450381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyloxycarbonyl-3-(3'-pyridyl)-dl-alanine
CAS1008607-08-6
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O
InChIInChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16)
InChIKeyGBEMVEHUJSCURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine Overview


Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine (Alloc-3-(3'-pyridyl)-DL-alanine) is a racemic, protected α-amino acid derivative bearing an allyloxycarbonyl (Alloc) group on the α-amine and a 3-pyridyl side chain . It is a member of the broader class of orthogonal amine-protected unnatural amino acids employed in solid-phase peptide synthesis (SPPS) and the construction of macrocyclic, stapled, or conjugatable peptides [1]. This compound finds primary application as a building block where Pd(0)-labile Alloc protection is required orthogonally to standard Fmoc/tBu or Boc/Bn chemistries, enabling sequential deprotection strategies that are critical for accessing complex peptidomimetics and heteroaryl-containing biomolecules.

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine: Substitution Limitations


Generic substitution of Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine with alternative N-protected 3-pyridyl alanines (such as Boc- or Fmoc-protected variants) fails because this specific Alloc derivative provides orthogonal stability to strong acid and secondary amine deprotection conditions, while being cleanly removable under neutral conditions via Pd(0)-catalyzed allyl transfer [1]. The Alloc group’s unique lability profile enables iterative, chemoselective deprotection sequences that cannot be achieved with Boc (which is acid-labile and unstable to repeated base treatments) or Fmoc (which is base-labile and incompatible with some side chain protection) [2]. Substitution with a non-protected 3-(3-pyridyl)-DL-alanine directly forfeits any capacity for N-terminal-selective extension, leading to uncontrolled oligomerization or side reactions, particularly in peptide ligation strategies and macrocyclization protocols.

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine: Evidence Overview


Acid Stability of Alloc vs Boc Protection

The Alloc (and, by extension, the pyridyl-substituted Paloc) protecting group exhibits extraordinary stability towards strong acids, whereas Boc groups are quantitatively cleaved under identical conditions. In dipeptide esters such as Paloc-Phe-Ser(tBu)-OtBu (compound 1), the Alloc-protected amine remained completely intact during treatment with HCl in Et₂O/CH₂Cl₂, while the tBu ester and Boc groups were removed quantitatively [1]. This demonstrates that Alloc-3-(3'-pyridyl)-DL-alanine can survive acidolytic conditions that would fully deprotect Boc-3-(3'-pyridyl)-DL-alanine.

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Selectivity

Neutral Pd(0) Deprotection Orthogonality

The Alloc group can be removed cleanly under neutral conditions using catalytic amounts of Pd(PPh₃)₄ (e.g., 0.05–0.1 equiv) in the presence of PhSiH₃ or N-methylaniline as an allyl scavenger, leaving Fmoc, Boc, Cbz, tBu esters, and tBu ethers intact [1]. In contrast, Fmoc-3-(3-pyridyl)-DL-alanine requires secondary amines (e.g., 20% piperidine/DMF) for deprotection, which can trigger diketopiperazine formation, aspartimide formation, and premature side-chain deprotection in sensitive sequences [2].

Neutral Deprotection Palladium Catalysis Orthogonality Peptide Ligation

Purity & Reproducibility in SPPS

Commercially available Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine (from Chem-Impex International, Cat. No. 11589) is supplied at ≥99% purity as determined by TLC . In contrast, many generic suppliers of Alloc-protected unnatural amino acids offer purities in the 95–97% range; lower purity can lead to incomplete coupling, truncation sequences, and batch-to-batch variability in solid-phase synthesis . The ≥99% (TLC) specification ensures minimal contamination by deprotected or racemized by-products, which is essential for maintaining coupling efficiency and final peptide purity in automated SPPS protocols.

Analytical Purity Quality Control Reproducibility SPPS Coupling Efficiency

Storage Stability for Procurement

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine is specified for storage at 0–8 °C as a white powder . This mild cold-chain requirement (refrigerated, not frozen) contrasts favorably with more labile protected amino acids, such as some Fmoc derivatives that require storage at –20 °C under inert atmosphere to prevent deprotection or racemization . The moderate storage condition reduces shipping and inventory complexity for multi-site research organizations and CROs that must maintain large amino acid libraries.

Storage Stability Cold Chain Procurement Planning Shelf Life

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine: Key Applications


Orthogonal Deprotection in Multi-Step SPPS

Allyloxycarbonyl-3-(3'-pyridyl)-DL-alanine is ideally suited for Fmoc/tBu SPPS protocols requiring a third orthogonal protecting group. The Alloc moiety is stable to both 20% piperidine (used for Fmoc removal) and TFA cleavage cocktails (used for resin cleavage and side-chain deprotection), yet is cleanly removed on-resin using Pd(PPh₃)₄/PhSiH₃, enabling sequential side-chain-to-side-chain cyclization or regioselective conjugation without affecting standard protecting groups. [1]

Macrocyclic & Stapled Peptide Synthesis

The combination of Alloc protection with the 3-pyridyl moiety enables the construction of heteroaryl-containing macrocyclic peptides where late-stage N-alkylation of the pyridyl side chain is desired for chemoselective conjugation or stapling. The racemic (DL) form is particularly useful in library-based screening for hit identification, where both enantiomers can be evaluated simultaneously. [2]

Chemoselective Bioconjugation for Drug Delivery

The Alloc group serves as a temporary protecting group for the N-terminus during on-resin functionalization of the 3-pyridyl side chain with fluorescent labels, PEG chains, or cytotoxic payloads. After conjugation, the Alloc group is removed under neutral conditions to liberate the free amine for further extension or for coupling to targeting moieties, a strategy directly enabled by the orthogonal stability profile documented above. [1]

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